Cinacalcet metabolite M4

Description

Properties

IUPAC Name |

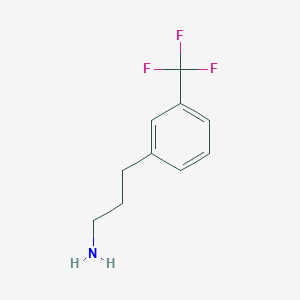

3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLMFBJIQWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600038 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-87-0 | |

| Record name | 3-(Trifluoromethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Synthesis via Mizoroki–Heck Cross-Coupling

The aldehyde precursor, 3-[3-(trifluoromethyl)phenyl]propanal (II ), is synthesized through a Pd-catalyzed Mizoroki–Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. Optimal conditions employ Pd(OAc)₂ (3 mol%), tetrabutylammonium acetate (nBu₄NOAc, 2 equiv), and K₂CO₃ in DMF at 90°C for 4 h, yielding an 85:15 mixture of 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene (VI ) and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ). Subsequent hydrogenation over Pd/Al₂O₃ (1 atm H₂, 25°C) converts VI to 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene (III ), which is hydrolyzed to II using PDBBA in THF (0°C, 2 h, 95% yield).

Reductive Amination with (R)-(+)-1-(1-Naphthyl)ethylamine

The aldehyde II undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine (V ) using heterogeneous Pd/Al₂O₃ (0.18–0.28% Pd loading) under 3 atm H₂ in ethanol. This method achieves 94% conversion with <2% over-reduction byproducts. Catalyst recycling studies show consistent activity over five cycles, with Pd leaching <0.5 ppm.

Table 1: Reductive Amination Optimization

| Catalyst | Pd Loading (%) | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 0.28% Pd/Al₂O₃ | 0.28 | 50 | 3 | 92 | 98 |

| 0.18% Pd/Al₂O₃ | 0.18 | 60 | 5 | 89 | 95 |

| Recycled Pd/Al₂O₃ | 0.22 | 50 | 3 | 90 | 97 |

Mizoroki–Heck Cross-Coupling and Hydrogenation Cascade

One-Pot Cascade Process

A microwave-assisted cascade reaction integrates the Mizoroki–Heck cross-coupling and hydrogenation steps, reducing total reaction time from 8 h to 2.5 h. Using Pd(OAc)₂ (3 mol%) and nBu₄NOAc in DMF under 150 W microwave irradiation, III is obtained in 88% yield. Direct hydrolysis of III with PDBBA bypasses intermediate isolation, achieving II in 93% purity.

Palladium Recovery and Reuse

Post-reaction, Pd species are recovered as Pd/Al₂O₃ via adsorption on γ-Al₂O₃ (1:10 Pd:Al₂O₃ w/w) in ethanol at 60°C. XPS analysis confirms 98% Pd recovery, with negligible particle agglomeration (2–4 nm diameter).

Selective Reduction of Ester By-Products

Challenges in By-Product Management

The Mizoroki–Heck reaction produces ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ) as a by-product (5–15%). Selective reduction of IV to II is critical for maximizing yield.

Hydride-Based Reduction Systems

PDBBA in THF at −20°C selectively reduces IV to II with 91% yield and 97% selectivity, outperforming DIBAL-H (45% selectivity at −75°C). Sodium bisulfite adduct crystallization further purifies II , increasing purity from 85% to 99.5%.

Table 2: Reduction Selectivity Comparison

| Reducing Agent | Solvent | Temperature (°C) | II Yield (%) | IV Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| PDBBA | THF | −20 | 91 | 100 | 97 |

| DIBAL-H | Hexane | −75 | 45 | 98 | 46 |

| NaBH₄ | EtOH | 25 | 22 | 30 | 73 |

Catalytic Hydrogenation in the Presence of Chiral Amines

Asymmetric Synthesis Considerations

The patent WO2010128388A2 discloses a route where 3-[3-(trifluoromethyl)phenyl]-2-propenal undergoes condensation with (R)-(+)-1-(1-naphthyl)ethylamine (V ) prior to hydrogenation. Titanium isopropoxide (5 mol%) facilitates imine formation, followed by hydrogenation over 5% Pd/C (1 atm H₂, 0–5°C), yielding the amine with 85% enantiomeric excess (ee).

Solvent and Temperature Effects

Ethyl acetate as the solvent minimizes racemization during hydrogenation, maintaining ee >80% at 5°C. Elevated temperatures (>25°C) reduce ee to 65% due to catalyst-mediated epimerization.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A pilot-scale continuous flow reactor (Parr Instruments) achieves 99% conversion of II to 3-[3-(trifluoromethyl)phenyl]propan-1-amine at 10 kg/batch. Key parameters:

Chemical Reactions Analysis

Types of Reactions

Cinacalcet metabolite M4 undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form dihydrodiols.

Reduction: Reduction of imines formed during synthesis.

Substitution: Nucleophilic substitution reactions involving suitable partners that carry a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or pseudohalides are employed.

Major Products

The major products formed from these reactions include hydrocinnamic acid, hydroxy-hydrocinnamic acid, and dihydrodiols .

Scientific Research Applications

Cinacalcet metabolite M4 has several scientific research applications:

Chemistry: Used as a reference compound in the study of calcium-sensing receptor agonists.

Biology: Investigated for its role in modulating calcium levels in biological systems.

Medicine: Studied for its potential therapeutic effects in treating hyperparathyroidism and hypercalcemia.

Industry: Utilized in the development of new pharmaceuticals targeting calcium-sensing receptors.

Mechanism of Action

Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethylphenyl Moieties

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

- Structure : The trifluoromethyl group is attached to the phenyl ring at the meta position, but the amine is on a secondary carbon (branched chain).

- Synthesis : Prepared in 61% yield via reductive amination .

- Properties : Pale yellow oil; molecular weight 204.09 g/mol.

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)

- Structure : A geminal dimethyl group on the propan-1-amine chain.

- Properties : Increased steric hindrance may limit metabolic oxidation but reduce solubility .

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

- Structure : Two trifluoromethyl groups (one on the phenyl ring, one on the aliphatic chain).

- Properties : Higher molecular weight (257.18 g/mol) and lipophilicity (LogP ≈ 3.5) due to additional fluorine atoms. Boiling point: 195.5°C .

- Applications: Potential use in fluorinated drug candidates requiring enhanced metabolic stability .

2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Analogs with Heterocyclic or Extended Aromatic Systems

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Incorporates a fluorophenyl group and a pyrimidine-imidazole heterocycle.

- Properties : Molecular weight 311.36 g/mol; enhanced hydrogen-bonding capacity due to imidazole .

- Applications : Designed for kinase or GPCR targets, leveraging heterocyclic interactions .

3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP)

Stereochemical and Regioisomeric Variants

Cinacalcet Diastereomers and Regioisomers

Comparative Data Table

Key Findings and Implications

- Synthetic Efficiency : The target compound’s linear structure enables superior yields (96%) compared to branched analogs (61%) .

- Fluorine Impact : Additional trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Stereochemistry : Enantiomeric purity (94% ee) is critical for cinacalcet’s efficacy; diastereomers show diminished activity .

- Structural Isomerism : Meta vs. para trifluoromethyl substitution drastically alters receptor binding profiles, as seen in serotonin vs. calcium-sensing receptor targeting .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.

The molecular formula of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Research indicates that compounds similar to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.

- Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.

Biological Activity

The biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine has been explored in various studies:

- Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.

- Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine:

Case Studies

Several case studies highlight the compound's pharmacological potential:

- Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.

- Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal intermediates. For example, lithium aluminum hydride (LiAlH₄) is used for amine reduction, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Key reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and trifluoromethyl-substituted aryl precursors. Reaction conditions (solvent, temperature) must be optimized to avoid byproducts like N-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing 3-[3-(Trifluoromethyl)phenyl]propan-1-amine?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments and confirms the presence of the trifluoromethyl group (distinct ¹⁹F coupling in ¹H NMR).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store at -20°C in airtight containers to minimize degradation.

- Follow GHS hazard codes (e.g., H303/H313/H333 for toxicity) and emergency procedures (e.g., rinsing with water, medical consultation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine in novel reactions?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack or electrophilic substitution.

- Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates.

- Machine learning : Predicts optimal solvents/catalysts by training on datasets of similar trifluoromethylated amines .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodology :

- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies.

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions.

- Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group in bioactivity .

Q. What strategies optimize enantioselective synthesis of this amine?

- Methodology :

- Chiral catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral ketones.

- Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers.

- Chiral HPLC : Validate enantiomeric excess (ee) ≥98% .

Q. How to design a kinetic study for degradation pathways under varying pH conditions?

- Methodology :

- pH-controlled reactors : Monitor degradation at pH 2–12 using UV-Vis or LC-MS.

- Arrhenius analysis : Calculate activation energy (Eₐ) to infer mechanism (e.g., hydrolysis vs. oxidation).

- Isotope labeling : Track ¹⁸O or ²H incorporation to identify bond cleavage sites .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.